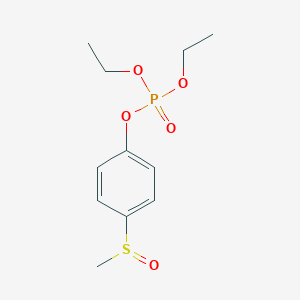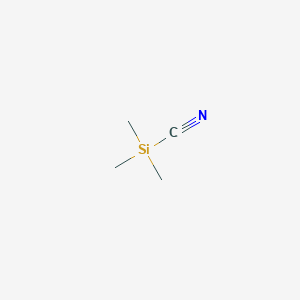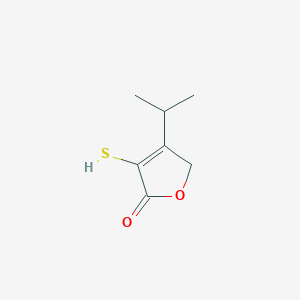
4-(Bromomethyl)picolinonitrile
概要
説明
4-(Bromomethyl)picolinonitrile is a chemical compound that is relevant in the field of organic synthesis and pharmaceutical research. It is a derivative of picoline, which is a methylated pyridine, and contains a bromomethyl group that can serve as a versatile functional group in various chemical reactions.
Synthesis Analysis
The synthesis of related brominated picoline derivatives has been explored in several studies. For instance, an alternate route to synthesize 2-amino-5-bromo-3-nitro-4-picoline, which is a precursor for a drug candidate, was developed using a 2-nitramino-picoline intermediate. This method highlights the use of the 2-nitramino functionality as both a protecting group and a directional handle, leading to an efficient and regioselective synthesis process . Another study describes the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, suggesting the formation of a bromonium ylide intermediate . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 4-(Bromomethyl)picolinonitrile.
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)picolinonitrile would include a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a bromomethyl group attached to the ring. The presence of the bromine atom is significant as it is a good leaving group, which can facilitate further chemical transformations. The molecular structure analysis is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Brominated compounds like 4-(Bromomethyl)picolinonitrile are typically reactive due to the presence of the bromine atom. The studies provided indicate that brominated picolines can undergo various chemical reactions. For example, the reaction with primary amines can lead to different products depending on the conditions, such as tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of spiro[isoquinoline-4,4'-pyran]-3-imines . Additionally, the reaction of picolines with amyl nitrite suggests that the reactivity of the methyl group in the pyridine ring varies depending on its position, which could influence the reactivity of the bromomethyl group in 4-(Bromomethyl)picolinonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Bromomethyl)picolinonitrile can be inferred from related compounds. For instance, the synthesis and refinement of 4-bromomethyl-benzonitrile involved photochemical bromination and provided a product with a purity above 99% after recrystallization. The optimal reaction conditions and solvents for purification were identified, and the product was characterized using IR and MS techniques . These findings can be useful for predicting the properties of 4-(Bromomethyl)picolinonitrile, such as its solubility, stability, and methods for purification.
科学的研究の応用
Synthesis of Novel Compounds
4-(Bromomethyl)picolinonitrile has been utilized in the synthesis of various novel compounds. For instance, a unique method for synthesizing 3-hydroxy-4-substituted picolinonitriles was developed, using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018). Another study explored the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines from a compound containing 4-(Bromomethyl)picolinonitrile, highlighting its role in creating new pharmaceutical and chemical entities (Kisel’, Platonov, Kostyrko, & Kovtunenko, 2000).
Pharmaceutical Applications
In the pharmaceutical domain, 4-(Bromomethyl)picolinonitrile has been used in the synthesis of active pharmaceutical ingredients (APIs). For example, a continuous synthesis method for 2-bromo-4-methylnicotinonitrile, a bromo derivative of a CAPIC intermediate used in preparing nevirapine for treating HIV, was reported (Longstreet, Opalka, Campbell, Gupton, & McQuade, 2013).
Chemical Synthesis and Reaction Studies
The compound has been instrumental in various chemical synthesis and reaction studies. This includes facilitating the synthesis of heterocycles (Darwish, 2008) and aiding in the synthesis of N,N'-Alkylated Tetrahydroquinoxalines (Abramov, Smirnov, Abramova, Ivanovskii, & Belysheva, 2002). Another study described the synthesis of 4-bromo-1,2-dihydroisoquinolines via a rhodium-catalyzed process involving 4-(Bromomethyl)picolinonitrile (He, Shi, Cheng, Man, Yang, & Li, 2016).
Applications in Molecular Structure and Spectroscopy
The compound has been utilized in studies focused on molecular structure and spectroscopy. One such study involved characterizing picolinic acid derivatives and assessing their antimicrobial activities and DNA interactions (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
特性
IUPAC Name |
4-(bromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPKGWUBWIETRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442720 | |
| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)picolinonitrile | |
CAS RN |
153993-99-8 | |
| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)picolinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

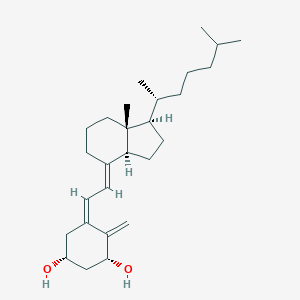
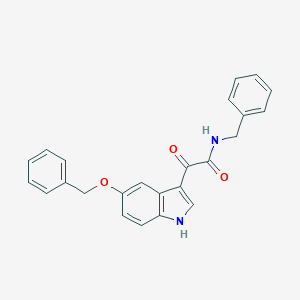
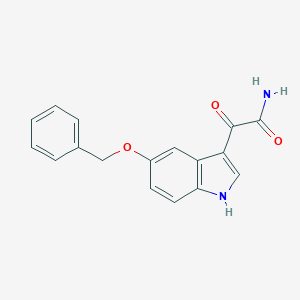
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
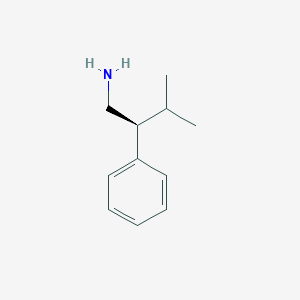
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

